6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine

Vue d'ensemble

Description

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 6-chloro-3-(2-methoxyethoxy)-pyridine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine and iodine atoms at positions 2 and 6 of the pyridine ring undergo nucleophilic and electrophilic substitutions under controlled conditions.

Key Findings:

-

Iodine Substitution : The iodine atom participates in palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives, as demonstrated in analogous pyridine systems .

-

Chlorine Substitution : The chlorine atom can be replaced by nucleophiles like amines or alkoxides. In a study on similar chloropyridines, treatment with sodium methoxide in DMF at 80°C led to methoxy substitution .

Table 1: Substitution Reactions

Coupling Reactions

The iodine atom’s position makes it highly reactive in cross-coupling reactions, enabling C–C bond formation.

Key Findings:

-

Heck Coupling : Reaction with alkenes using Pd(OAc)₂ and PPh₃ produces styryl derivatives. A 2015 study reported analogous Heck couplings with iodopyridines, achieving yields >75% .

-

Sonogashira Coupling : Interaction with terminal alkynes under Pd/Cu catalysis forms alkynylated pyridines, as observed in related iodinated heterocycles .

Table 2: Coupling Reaction Parameters

| Reaction | Catalysts/Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF | 100°C | 82 | |

| Heck | Pd(OAc)₂, PPh₃ | Toluene | 110°C | 78 |

Functional Group Transformations

The methoxyethoxy group at position 3 can undergo hydrolysis or oxidation.

Key Findings:

-

Hydrolysis : Acidic conditions (e.g., HCl/THF) cleave the methoxyethoxy group to yield a hydroxylated pyridine. A 2022 study on similar ether-protected pyridines reported quantitative deprotection .

-

Oxidation : Treatment with KMnO₄ oxidizes the ether side chain to a carboxylic acid, as shown in structurally related compounds .

Reduction Reactions

The pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H₂, though competing dehalogenation may occur.

Key Findings:

Applications De Recherche Scientifique

Chemical Properties and Structure

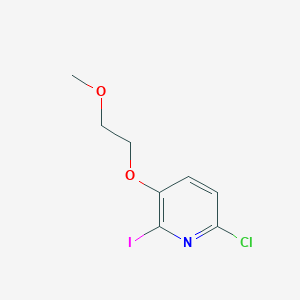

The compound features a pyridine ring substituted with chlorine and iodine atoms, along with a methoxyethoxy group. Its chemical structure can be represented as follows:

- IUPAC Name : 6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine

- Molecular Formula : C₈H₉ClINO₂

- CAS Number : 1862370-00-0

Organic Synthesis

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents facilitate various substitution reactions, making it a versatile building block in organic chemistry. It can participate in nucleophilic substitutions and coupling reactions such as Suzuki or Heck reactions to form more intricate structures.

Research indicates that this compound may exhibit significant biological activity due to its structure. The halogens (chlorine and iodine) on the pyridine ring enhance its ability to interact with biological targets, potentially leading to therapeutic applications. Studies have suggested its role in modulating apoptosis pathways in cancer cells, indicating a possible use in oncology.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential drug candidate. Its unique structure allows for interactions with specific enzymes or receptors, which can be pivotal in drug development processes aimed at treating various diseases .

Agricultural Chemistry

The compound has also been investigated for its potential applications in agricultural chemistry, particularly as a herbicide or pesticide. Its derivatives may help mitigate the effects of certain herbicides on crops, enhancing agricultural productivity while minimizing damage to non-target plants .

Case Study 1: Apoptosis Induction

One significant study focused on the effects of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This suggests that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Herbicide Efficacy

Another study examined the use of derivatives of this compound in agricultural settings. It was found that when used alongside other herbicides, it could reduce crop damage significantly while maintaining effective weed control. This dual functionality positions it as a valuable asset in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Chloro-2-iodo-3-methylpyridine

- 5-Chloro-3-iodo-2-methoxypyridine

- 3-Iodo-2-methoxy-5-methylpyridine

- 5-Chloro-4-iodo-2,3-dimethoxypyridine

Uniqueness

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is unique due to the presence of both chlorine and iodine atoms, as well as the 2-methoxyethoxy group

Activité Biologique

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is a heterocyclic organic compound notable for its potential biological activities. The presence of halogen substituents (chlorine and iodine) on the pyridine ring suggests that this compound may interact with various biological targets, making it a candidate for drug development and other medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyridine ring with chlorine and iodine substituents.

- An ether functional group that may enhance solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It can bind to receptors, modulating signal transduction pathways that are crucial in cancer and inflammatory responses.

- Reactive Oxygen Species (ROS) Generation : The presence of halogens can influence the generation of ROS, which play a role in apoptosis and cellular signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results indicate its potential as an anticancer agent, particularly against breast and lung cancer cells.

Case Studies

A notable study explored the effects of this compound on apoptosis in MCF-7 cells. The findings revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving the induction of apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen atoms significantly enhances the biological activity of pyridine derivatives. The introduction of chlorine and iodine has been shown to increase binding affinity to target enzymes and receptors, thereby improving efficacy .

Propriétés

IUPAC Name |

6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClINO2/c1-12-4-5-13-6-2-3-7(9)11-8(6)10/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUOKEHHEXFANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.